molecular formula C14H10N2O7S2 B4802919 ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate

ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate

Cat. No.: B4802919
M. Wt: 382.4 g/mol
InChI Key: VXLIBOSMWAUBEK-BAQGIRSFSA-N
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Description

Ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzodioxole ring, a nitro group, and a thiazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Nitro Group: Nitration of the benzodioxole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Thiazole Ring: The thiazole ring is synthesized via a condensation reaction between a thioamide and an α-haloketone.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiazole intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

Ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The nitro group and thiazole ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate is unique due to its combination of a benzodioxole ring, nitro group, and thiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O7S2/c1-2-21-14(18)25-13-15-8(12(17)24-13)3-7-4-10-11(23-6-22-10)5-9(7)16(19)20/h3-5H,2,6H2,1H3/b8-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLIBOSMWAUBEK-BAQGIRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)SC1=NC(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)SC1=N/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate
Reactant of Route 2
Reactant of Route 2
ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate
Reactant of Route 3
Reactant of Route 3
ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate
Reactant of Route 4
Reactant of Route 4
ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate
Reactant of Route 5
Reactant of Route 5
ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate
Reactant of Route 6
Reactant of Route 6
ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate

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